5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione, commonly known as BI-2536, is a synthetic small molecule inhibitor that targets polo-like kinase 1 (PLK1) and has been extensively studied for its potential in cancer treatment. PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
BI-2536 targets 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione, a kinase that is essential for proper cell division. 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione regulates key events in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione by BI-2536 leads to defects in these processes, resulting in cell cycle arrest and apoptosis in cancer cells. BI-2536 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Biochemical and Physiological Effects:
BI-2536 has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with other chemotherapy agents. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, BI-2536 has been shown to be well-tolerated in animal models and in early-phase clinical trials, with manageable toxicity profiles.
Advantages and Limitations for Lab Experiments
BI-2536 is a valuable tool for studying the role of 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione in cell division and its potential as a target for cancer therapy. Its potency and selectivity make it an attractive option for in vitro and in vivo experiments. However, its high cost and limited availability may limit its widespread use in research.
Future Directions
There are several potential future directions for BI-2536 research. One area of interest is the development of new 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione inhibitors with improved potency and selectivity. Another area of focus is the identification of biomarkers that can predict response to 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione inhibition, which could help guide patient selection for clinical trials. Additionally, there is interest in exploring the potential of BI-2536 in combination with immunotherapy agents, which could enhance anti-tumor immune responses. Lastly, there is potential for the development of BI-2536-based imaging agents for the non-invasive detection of 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione expression in tumors.
Synthesis Methods
The synthesis of BI-2536 involves several steps, including the condensation of 4-biphenylcarboxaldehyde with glycine ethyl ester, followed by the reaction with 1-phenyl-3-(2-pyridyl)prop-2-en-1-one and hydrazine hydrate to form the imidazolidinedione ring. The final product is obtained through purification and isolation processes. The synthesis of BI-2536 has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
BI-2536 has been extensively studied for its potential in cancer treatment, particularly in the treatment of solid tumors such as breast, lung, and colon cancers. It has been shown to inhibit 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione activity, leading to cell cycle arrest and apoptosis in cancer cells. BI-2536 has also been studied in combination with other chemotherapy agents, such as paclitaxel and gemcitabine, to enhance their efficacy and reduce toxicity. In addition, BI-2536 has been investigated for its potential in the treatment of other diseases, such as malaria and viral infections.
properties
IUPAC Name |
(5E)-3-phenyl-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-20(23-22(26)24(21)19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-15H,(H,23,26)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESLMANQRHLDBO-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(biphenyl-4-ylmethylidene)-3-phenylimidazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.